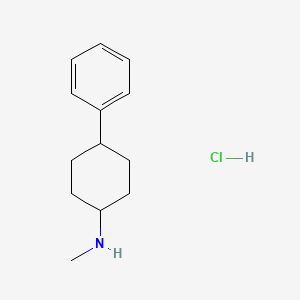

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Description

BenchChem offers high-quality N-methyl-4-phenylcyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-phenylcyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSMYAYKBRJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28124-82-5 | |

| Record name | N-methyl-4-phenylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Protocols: N-Methyl-4-phenylcyclohexan-1-amine HCl

Executive Summary & Pharmacophore Context

N-methyl-4-phenylcyclohexan-1-amine hydrochloride represents a critical scaffold in medicinal chemistry, serving as a pharmacophoric core for various central nervous system (CNS) agents. Unlike its 1-phenyl isomer (which shares structural homology with phencyclidine/PCP), the 1,4-disubstituted motif is a privileged structure found in atypical antipsychotics (e.g., Cariprazine ) and sigma receptor ligands.

This guide addresses the structural rigidity, stereochemical challenges, and synthetic pathways required to isolate this compound with high diastereomeric purity.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | N-methyl-4-phenylcyclohexan-1-amine hydrochloride |

| Molecular Formula | C₁₃H₁₉N[1][2][3] · HCl |

| Molecular Weight | 225.76 g/mol (Salt) / 189.30 g/mol (Base) |

| Key Isomerism | Cis (Z) / Trans (E) diastereomers |

| CAS (Base) | 2201-16-3 (Generic/Isomer nonspecific) |

Stereochemical Analysis: The Conformation Imperative

The synthesis of 1,4-disubstituted cyclohexanes is governed by conformational analysis. For researchers, the critical parameter is the A-value (conformational free energy), which dictates the stability of substituents in the equatorial versus axial position.

The Phenyl Anchor

The phenyl group has a high A-value (~2.8 kcal/mol). Consequently, it acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the phenyl group is equatorial . This forces the amine substituent at position 4 to adopt a specific orientation relative to the ring.

-

Trans-Isomer (Thermodynamic Product): Both the phenyl group (C4) and the N-methylamine group (C1) occupy equatorial positions. This is the diequatorial (

) conformation and is thermodynamically more stable. -

Cis-Isomer (Kinetic Product): The phenyl group is equatorial, but the N-methylamine group is axial (

). This introduces 1,3-diaxial interactions, making it energetically less favorable.

Visualization of Stereochemical Dynamics

Figure 1: Stereochemical divergence in the formation of 1,4-disubstituted cyclohexanes. The trans-isomer is generally the target for Cariprazine-like pharmacophores.

Synthetic Protocol: Reductive Amination

The most robust route to N-methyl-4-phenylcyclohexan-1-amine is the reductive amination of 4-phenylcyclohexanone with methylamine. The choice of reducing agent determines the diastereomeric ratio (dr).

Reagents & Mechanism

-

Precursor: 4-Phenylcyclohexanone.

-

Amine Source: Methylamine (2.0 M in THF or Methanol).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) for direct reductive amination because it selectively reduces the iminium ion without reducing the ketone.

Step-by-Step Methodology (Self-Validating)

Objective: Synthesis of the trans-predominant HCl salt.

-

Imine Formation (Equilibrium Establishment):

-

Charge a reaction vessel with 4-phenylcyclohexanone (1.0 eq) and dry Dichloromethane (DCM) (10 mL/g).

-

Add Methylamine (1.2 eq) and Acetic Acid (1.0 eq).

-

Validation Point: The acetic acid catalyzes imine formation. Stir for 30 minutes. The solution may warm slightly.

-

-

Reduction (Hydride Transfer):

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Why STAB? STAB is bulky. It prefers to attack the iminium ion from the axial direction (least hindered trajectory), which pushes the forming amine group into the equatorial position, favoring the trans isomer.

-

-

Quench & Extraction:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Salt Formation (Critical for Stability):

-

Dissolve the crude oil (free base) in minimal Diethyl Ether or Ethanol.

-

Add HCl (2M in Diethyl Ether) dropwise at 0°C until pH < 3.

-

The white precipitate is N-methyl-4-phenylcyclohexan-1-amine HCl .

-

Filter and wash with cold ether.

-

Synthetic Workflow Diagram

Figure 2: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for stereoselective synthesis.

Analytical Characterization

To validate the structure and purity, researchers must rely on NMR spectroscopy, specifically looking at the coupling constants of the proton at position 1 (H1).

Proton NMR (¹H NMR) Signatures

The splitting pattern of the methine proton (H1) attached to the nitrogen is the definitive test for stereochemistry.

| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) |

| H1 Position | Axial | Equatorial |

| Coupling (J) | tt (Triplet of triplets) | qt (Quintet-like) |

| J-Value | Large axial-axial coupling (~10-12 Hz) | Small equatorial-axial/equatorial-equatorial coupling (< 5 Hz) |

| Chemical Shift | Typically shielded (upfield) relative to cis | Typically deshielded (downfield) |

Interpretation:

In the trans-isomer, the H1 proton is axial. It has two large diaxial couplings with the axial protons on C2 and C6, and two small axial-equatorial couplings. This results in a wide multiplet (tt,

Mass Spectrometry[4]

-

ESI-MS: [M+H]⁺ = 190.18 m/z (for C₁₃H₂₀N⁺).

-

Fragmentation: Loss of methylamine (m/z 31) or tropylium ion formation from the phenyl ring.

Handling and Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

-

Solubility:

-

High: Water, Methanol, DMSO.

-

Moderate: Ethanol, Dichloromethane.

-

Insoluble: Diethyl Ether, Hexanes (allows for precipitation).

-

-

Safety: As a secondary amine and CNS-active analog, treat with standard chemical hygiene. Avoid inhalation of dust.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 18: Stereochemistry of Cyclohexanes).

- Fehér, Z., et al. (2016). "Synthesis of Cariprazine: A Novel Antipsychotic Drug." Acta Pharmaceutica Hungarica, 86(3), 99-106. (Contextualizing the 4-phenylcyclohexylamine scaffold).

- Agrawal, S., et al. (2012). "Solid-state characterization of cariprazine hydrochloride." Journal of Pharmaceutical Sciences. (Data on salt forms of trans-cyclohexylamines).

Sources

Technical Guide: Structure-Activity Relationships of Arylcyclohexylamines

Executive Summary

Arylcyclohexylamines (ACHs) represent a unique chemical class acting primarily as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] While originally developed as anesthetics (e.g., Phencyclidine, Ketamine), recent translational research has pivoted toward their rapid-acting antidepressant properties and neuroplasticity induction.

This guide provides a rigorous technical analysis of the ACH pharmacophore. It details how specific structural modifications dictate binding kinetics, metabolic stability, and receptor selectivity profiles. It is designed to support researchers in lead optimization and pharmacological characterization.

The Pharmacophore: Structural Logic

The ACH scaffold functions as a "trapping" channel blocker. Unlike competitive antagonists that bind to the glutamate recognition site, ACHs bind deep within the ion channel pore (the PCP-site), but only when the channel is open.

The Three-Point Pharmacophore

The scaffold is divided into three critical regions governing steric fit and electronic interaction:

-

Region A (Aryl Moiety): Controls

- -

Region B (Cyclohexane Ring): Provides a hydrophobic bulk that locks the molecule into the lipophilic pocket of the ion channel.

-

Region C (Amine Terminus): A basic nitrogen (protonated at physiological pH) is essential for hydrogen bonding with the asparagine residue (Asn616 in GluN1 or Asn615 in GluN2) deep in the channel.

SAR Decision Matrix (Graphviz Visualization)

The following diagram maps specific structural modifications to their pharmacological outcomes.

Caption: Figure 1: Structural modifications of the Arylcyclohexylamine scaffold and their direct pharmacological consequences.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Aryl Ring

The phenyl ring is the primary driver of receptor subtype selectivity.

-

3-Position Substitution: Adding electron-donating groups (e.g., methoxy in 3-MeO-PCP or Methoxetamine) often retains NMDA affinity but significantly increases affinity for the Serotonin Transporter (SERT). This shifts the profile from pure dissociation to a more manic/stimulatory profile.

-

2-Position Substitution: Substituents at the ortho position (e.g., Chlorine in Ketamine) increase the dipole moment and steric bulk. While this slightly reduces NMDA binding affinity compared to unsubstituted PCP, it is crucial for pharmacokinetic modulation. The electron-withdrawing Cl group facilitates rapid metabolic hydroxylation, shortening the duration of action.

Region B: The Cyclohexane Ring

-

2-Oxo (Ketone) Insertion: This is the defining feature distinguishing the "Ketamine" class from the "PCP" class. The carbonyl group at position 2 reduces lipophilicity and NMDA affinity (

shifts from ~60 nM to ~600 nM). However, it allows for distinct metabolic pathways (reduction to hydroxynorketamines) which are currently investigated for antidepressant activity independent of NMDA blockade. -

Conformational Rigidity: The cyclohexane ring forces the amine and aryl groups into a specific gauche conformation. Attempts to flatten this ring (e.g., aromatization) generally destroy biological activity.

Region C: The Amine

-

Secondary vs. Tertiary: Secondary amines (NH-R) are generally more potent than tertiary amines.

-

N-Alkyl Chain Length:

-

N-Methyl (Ketamine): Balanced potency/clearance.

-

N-Ethyl (Eticyclidine/PCE):[3] Often results in higher potency than N-methyl analogs due to better hydrophobic filling of the channel pocket, but with increased risk of prolonged psychotomimetic effects.

-

N-Propyl: Drastic loss of affinity; the steric bulk exceeds the channel's tolerance.

-

Quantitative Data: Binding Affinities

The following table aggregates

| Compound | Structure Class | NMDA (PCP Site) | SERT | Key Characteristic |

| MK-801 | Dizocilpine | 2.4 | >10,000 | Reference Standard |

| PCP | Phenyl-cyclohexyl | 59 | >10,000 | High potency, long duration |

| Ketamine | 2-Oxo-ACH | 659 | >10,000 | Rapid kinetics, anesthetic |

| Methoxetamine (MXE) | 2-Oxo-ACH | 259 | 479 | Dual NMDA/SERT activity |

| 3-MeO-PCP | Phenyl-cyclohexyl | 20 | 216 | High potency, stimulant profile |

Data Source: Aggregated from Roth et al. (2013) and Wallach et al. (2016).

Synthesis & Chemical Space

Research synthesis of ACHs generally follows two distinct pathways depending on whether the target is a "PCP-like" (non-keto) or "Ketamine-like" (keto) derivative.

Pathway A: Nitrile Addition (Bruylants)

Used for PCP/PCE analogs. Involves the addition of a Grignard reagent to a carbonitrile, forming an imine intermediate which is then reduced.

Pathway B: Thermal Rearrangement (Ketamine Class)

To introduce the 2-oxo group without using toxic bromination steps, modern protocols utilize the thermal rearrangement of

Caption: Figure 2: The thermal rearrangement pathway for 2-oxo-ACH synthesis, avoiding liquid bromine handling.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the affinity (

Materials

-

Source Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).[4]

-

Radioligand:

MK-801 (Specific Activity: 15-30 Ci/mmol).[4] -

Non-Specific Ligand: 10

M (+)MK-801 or PCP. -

Buffer: 5 mM Tris-HCl / 5 mM HEPES (pH 7.4).

Step-by-Step Methodology

-

Membrane Prep: Thaw rat forebrain homogenates and resuspend in Tris-HEPES buffer. Wash 3x via centrifugation (48,000 x g) to remove endogenous glutamate/glycine.

-

Incubation Setup:

-

Total volume: 500

L. -

Add 50

L test compound (concentration range: -

Add 50

L -

Add 100

L Glutamate/Glycine (10 -

Add 300

L Membrane suspension.

-

-

Equilibrium: Incubate for 2 hours at room temperature (25°C) or 4°C. Note: MK-801 binding is slow; sufficient time is required for equilibrium.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression and convert to

References

-

Roth, B. L., et al. (2013).[1] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[5][6] PLoS ONE.

-

Wallach, J., et al. (2016).[4] Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties.[4] Neuropharmacology.

-

Lodge, D., & Mercier, M. S. (2015).[1] Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology.

-

Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.

-

Zanos, P., et al. (2018). Ketamine and Ketamine Metabolite Pharmacology: Insights into Therapeutic Mechanisms. Pharmacological Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxetamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-4-phenylcyclohexan-1-amine: Molecular Characterization, Synthesis, and Pharmacological Applications

As drug discovery increasingly relies on the fine-tuning of established pharmacophores, understanding the physicochemical and synthetic nuances of core scaffolds is paramount. This technical guide provides an authoritative deep dive into N-methyl-4-phenylcyclohexan-1-amine , a secondary amine derivative of 4-phenylcyclohexylamine. By bridging structural cheminformatics with bench-level synthetic execution, this whitepaper outlines the compound's pharmacological relevance and provides a self-validating experimental workflow for its isolation.

Physicochemical Profiling & Structural Characterization

The molecular architecture of N-methyl-4-phenylcyclohexan-1-amine consists of a cyclohexane ring substituted with a phenyl group at the C4 position and an N-methylamine group at the C1 position. This arrangement allows for cis and trans stereoisomerism, which dramatically impacts the 3D spatial orientation of the molecule.

The following table summarizes the core quantitative data for the free base form of the compound[1]:

| Property | Value |

| Compound Name | N-methyl-4-phenylcyclohexan-1-amine |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| Monoisotopic Mass | 189.15175 Da |

| SMILES | CNC1CCC(CC1)C2=CC=CC=C2 |

| InChIKey | LPEIUXZTEWKLKI-UHFFFAOYSA-N |

| Predicted XLogP | 2.8 |

Mechanistic Insight: The predicted XLogP of 2.8 indicates a highly favorable lipophilicity profile for central nervous system (CNS) penetration[1]. The secondary amine provides an optimal pKa (typically ~9.5–10.5 for similar aliphatic amines), ensuring the molecule is predominantly protonated at a physiological pH of 7.4. This protonation is non-negotiable for its biological activity, as it enables critical ionic interactions with aspartate residues in the binding pockets of target receptors[2].

Pharmacological Context & Structure-Activity Relationship (SAR)

The N-methyl-4-phenylcyclohexan-1-amine scaffold is not an isolated chemical curiosity; it is deeply embedded in the SAR history of neuropharmacology.

-

Monoamine Reuptake Inhibition: The parent primary amine, 4-phenylcyclohexylamine, was originally identified through the SAR simplification of EXP-561 (4-phenylbicyclo[2.2.2]octan-1-amine), an investigational drug developed in the 1960s as a broad-spectrum inhibitor of serotonin, dopamine, and norepinephrine reuptake[3]. By removing the bicyclic bridge, the resulting cyclohexyl scaffold gains conformational flexibility. N-methylation of this primary amine to form N-methyl-4-phenylcyclohexan-1-amine alters both the steric bulk and the hydrogen-bond donor capacity, which can be leveraged to fine-tune selectivity among monoamine transporters[2],[3].

-

Nociceptin/Orphanin FQ (NOR) Receptor Agonism: The structural motif of a hydrophobic phenyl ring separated from a basic tertiary/secondary amine by a cyclic system is a foundational pharmacophore for modern analgesics. This exact spatial arrangement is the evolutionary precursor to complex, naturally inspired molecules like cebranopadol , a potent dual NOR and opioid receptor agonist used in neuropathic pain models[4]. The phenyl moiety occupies the hydrophobic pocket of the NOR receptor, while the protonated amine anchors the ligand via electrostatic interactions[4].

Experimental Workflow: Stereoselective Synthesis & Validation

To utilize N-methyl-4-phenylcyclohexan-1-amine in biological assays, researchers must synthesize and isolate its specific stereoisomers (cis vs. trans). The following self-validating protocol utilizes a reductive amination pathway, designed to provide high yields while ensuring rigorous analytical confirmation.

Workflow Diagram

Caption: Workflow for the synthesis and isolation of N-methyl-4-phenylcyclohexan-1-amine isomers.

Step-by-Step Methodology

Step 1: Iminium Ion Formation

-

Action: Dissolve 1.0 eq of 4-phenylcyclohexanone in anhydrous dichloromethane (DCM). Add 1.5 eq of methylamine (2M solution in THF) and a catalytic amount of glacial acetic acid to adjust the pH to ~5-6. Stir at room temperature for 2 hours.

-

Causality: The mildly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack by methylamine. Strict pH control prevents the over-protonation of the amine, which would quench its nucleophilicity.

Step 2: Stereoselective Reduction

-

Action: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Allow the reaction to warm to room temperature and stir overnight.

-

Causality: Cooling minimizes exothermic side reactions. NaBH(OAc)3 is a mild, chemoselective reducing agent that specifically targets the iminium ion without reducing unreacted ketone. Due to the steric bulk of the phenyl group, hydride attack predominantly occurs from the axial face, thermodynamically favoring the trans isomer (where both the phenyl and methylamine groups occupy equatorial positions).

Step 3: Workup and Extraction

-

Action: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality: The basic quench neutralizes the acetic acid and ensures the secondary amine product is entirely in its free-base form, allowing it to partition into the organic phase.

Step 4: Chromatographic Separation

-

Action: Purify the crude mixture via flash column chromatography on silica gel using a gradient of DCM/MeOH/NH4OH (e.g., 90:9:1).

-

Causality: The addition of a basic modifier (NH4OH) is critical. It suppresses the secondary amine's interaction with the acidic silanol groups on the silica gel, preventing severe peak tailing and allowing for the baseline resolution of the cis and trans diastereomers.

Step 5: Self-Validating Analytical Confirmation

-

Action: Analyze the isolated fractions via LC-MS (to confirm the m/z of 190.15 [M+H]+) and 1D 1H-NMR (400 MHz, CDCl3).

-

Causality (The Validation System): The protocol validates itself through NMR coupling constants. In the 1H-NMR spectrum, locate the proton at the C1 position (adjacent to the amine).

-

If the C1 proton exhibits a large axial-axial coupling constant (J ≈ 10–12 Hz), it is in the axial position, unequivocally proving the trans isomer (equatorial amine).

-

If the C1 proton exhibits only small equatorial-axial/equatorial-equatorial coupling constants (J ≈ 3–5 Hz), it is in the equatorial position, proving the cis isomer (axial amine).

-

References[1] PubChemLite - N-methyl-4-phenylcyclohexan-1-amine hydrochloride (C13H19N). Université du Luxembourg. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAKGhCdIVuIobqBEuKGXIQxC4M90Izgpmp-VLJJ5PoKqSaK2Tf8dufSK6yKD6nLBqTeSFPvpgoX_WnmjMFwKyTz_QzRK6XMyzX71ogFXC49hW5FIvttvtsoTovr_NdD2YQzWb_1nDD726KhR2RtA==[4] Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRtkEia52p6Lxb9C116g1WHxF58j5zPg1vFmH4t6_bZBPVVeUwrwcVK_Tbw89sKO7sjj3LSZ3hfdcpeNuH9RHzaSvRwnSV_2LueLalWqllF9Z2cFeIt1vT8GYuP-5nT5hexpRp[2] CAS 19992-45-1: 4-Phenylcyclohexylamine. CymitQuimica. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGHe4XAbCanvIuxi6OdwcJku8XiQq0UjIv-8q6k8RAtYzBrSPdiE9zt60Ru6K85vPEn3bUqb6fUCIN33b38TcYfeTicfFbvd3pro_nFAfk9PTn9eYnq4Gnqzg8a0XFfVIxi4=[3] EXP-561. Wikipedia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtpBcBpecvdE_06Wu4rRPX2w_HW_oKWVppScKwZ_C6JXUNlIATw6lABlnvbnUoNphmDIuoVAimuy1sGgUKx-4MifsMaDxA0Ac8i7m80eTW_nw13QUvdbq6Us8DqDjNzIg=

Sources

The Arylcyclohexylamine Scaffold: A Technical Guide to the History, Synthesis, and Pharmacology of Dissociative Research Chemicals

Executive Summary

Arylcyclohexylamines (ACXs) represent a structurally diverse and pharmacologically profound class of neuroactive compounds. Defined by their core structure—an aryl moiety attached geminally to an amine on a cyclohexane ring—these compounds act primarily as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This whitepaper dissects the historical discovery of early ACXs, the evolution of modern "research chemicals" (RCs), the causality behind their structure-activity relationships (SAR), and the field-proven synthetic and analytical protocols used in their development.

Historical Genesis: From Clinical Anesthetics to Designer Drugs

The discovery of arylcyclohexylamines was driven by a critical clinical need in the mid-20th century: the development of a safe, non-barbiturate surgical anesthetic that did not induce severe cardiorespiratory depression.

The Parke-Davis Era: Phencyclidine and Ketamine

In 1956, Victor Maddox, a medicinal chemist at Parke-Davis, synthesized phencyclidine (PCP) [1]. Initial clinical trials in 1958 revealed that PCP induced a unique state of "dissociative anesthesia"—providing profound analgesia and amnesia while maintaining respiratory reflexes. However, its clinical viability was destroyed by its side-effect profile; approximately 15% of patients experienced severe "emergence delirium," characterized by prolonged hallucinations, agitation, and psychosis upon waking[2].

To salvage the clinical potential of the ACX scaffold, Parke-Davis tasked consultant Calvin Stevens with developing a shorter-acting analog. In 1962, Stevens synthesized CI-581, later named ketamine [3]. By introducing a ketone group to the cyclohexyl ring, Stevens successfully reduced the compound's half-life and lipid solubility, significantly mitigating the duration and severity of emergence delirium while retaining the dissociative anesthetic properties[2].

The Rise of Research Chemicals (RCs)

Following the scheduling of PCP and the strict regulation of ketamine, clandestine chemists began exploiting the highly modular nature of the ACX scaffold to bypass international drug laws. Beginning in the late 1990s and exploding in the late 2000s, a grey market of "research chemicals" emerged[4]. By substituting functional groups on the aryl ring (e.g., methoxy groups) or altering the amine (e.g., ethylamine instead of piperidine), novel compounds like Methoxetamine (MXE) and 3-MeO-PCP were synthesized[5]. These compounds retained NMDA antagonism but exhibited radically altered potencies, half-lives, and secondary receptor affinities (such as dopamine reuptake inhibition).

Structure-Activity Relationship (SAR) & Pharmacodynamics

The pharmacological profile of an arylcyclohexylamine is dictated by three highly modifiable structural domains:

-

The Aryl Group: Typically a phenyl ring. Substitutions here (e.g., 3-methoxy) drastically alter binding affinity.

-

The Cycloalkyl Ring: Typically a cyclohexane ring. Additions like a ketone at the 2-position (as in ketamine) reduce potency but increase metabolic clearance.

-

The Amine Group: Typically a secondary or tertiary amine (e.g., piperidine, pyrrolidine, or ethylamine).

Mechanism of Action: Uncompetitive NMDA Antagonism

The defining mechanism of ACXs is their binding to the "PCP binding site" located deep within the ion channel pore of the NMDA receptor[6]. Because they bind inside the pore, they are uncompetitive antagonists ; the receptor must first be activated by glutamate and glycine (opening the channel) before the ACX can enter and block the influx of calcium ions (Ca²⁺)[7].

Quantitative Binding Affinities

The structural modifications seen in modern research chemicals directly correlate to their binding affinity (

| Compound Name | Structural Modification (vs. PCP) | Primary Target | NMDAR Affinity ( | Regulatory Status |

| Phencyclidine (PCP) | Prototypical Core | NMDAR | 59 - 90 | Schedule II (Obsolete) |

| Ketamine | 2-chloro (aryl), 2-oxo (cyclohexyl), N-methyl | NMDAR | 650 - 1000 | Schedule III (Approved) |

| 3-MeO-PCP | 3-methoxy (aryl) | NMDAR | 20 - 40 | Unscheduled / RC Market |

| Methoxetamine (MXE) | 3-methoxy (aryl), 2-oxo (cyclohexyl), N-ethyl | NMDAR | 250 - 300 | Banned / RC Market |

Data aggregated from comparative binding assays in rat forebrain homogenates[5][8].

Synthetic Methodology: The Bruylants Reaction

Experimental Rationale (Causality)

Synthesizing the ACX core requires forming a carbon-nitrogen bond at a sterically hindered tertiary carbon. Direct nucleophilic substitution (

This two-step process first involves a Strecker-like condensation to form an

Step-by-Step Protocol: Synthesis of the ACX Core

Note: This is a generalized, self-validating protocol for laboratory synthesis.

Step 1: Formation of the

-

Reagent Preparation: Dissolve 1.0 eq of potassium cyanide (KCN) in distilled water. In a separate flask, dissolve 1.0 eq of the desired amine hydrochloride (e.g., piperidine HCl) in water.

-

Condensation: Combine the solutions in an ice bath (

C). Dropwise, add 1.0 eq of cyclohexanone under vigorous stirring. -

Isolation: Stir at room temperature for 24 hours. Extract the aqueous mixture with diethyl ether (3x). Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo to yield the -

Validation Check: Confirm the presence of the nitrile peak (

cm

Step 2: Grignard Addition and Nitrile Displacement

-

Grignard Formation: Under strict anhydrous conditions (Argon atmosphere), react 1.2 eq of the desired aryl halide (e.g., bromobenzene) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

-

Displacement: Cool the Grignard solution to

C. Dissolve the -

Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with saturated aqueous ammonium chloride (

). -

Purification & Validation: Extract with ether, dry, and evaporate. Purify the crude freebase via silica gel chromatography. Validate the final structure using

-NMR and GC-MS to ensure the absence of unreacted nitrile precursors (which are highly toxic)[4].

Bruylants reaction workflow for the synthesis of arylcyclohexylamines.

Pharmacological Validation: Radioligand Binding Assay

Experimental Rationale (Causality)

To validate the target affinity of a newly synthesized ACX research chemical, a competitive radioligand binding assay is employed[10]. We utilize [

Step-by-Step Protocol: [ H]-MK-801 Displacement

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet repeatedly to remove endogenous glutamate and glycine, which is critical since MK-801 requires an open channel to bind.

-

Assay Incubation: In a 96-well plate, combine:

-

of the synthesized ACX (in serial dilutions from

-

of[

- of membrane suspension.

-

Crucial Step: Add

glutamate and

-

of the synthesized ACX (in serial dilutions from

-

Equilibration: Incubate the plate at room temperature for 120 minutes to achieve steady-state binding.

-

Termination & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

-

Self-Validation (QC): Calculate the Z'-factor for the assay using total binding (buffer only) and non-specific binding (

unlabeled PCP). A Z'-factor

Mechanism of NMDAR pore blockade by uncompetitive arylcyclohexylamines.

Conclusion

The arylcyclohexylamine class remains one of the most pharmacologically significant scaffolds in neurochemistry. From Victor Maddox's initial synthesis of PCP to the modern explosion of highly potent designer drugs like 3-MeO-PCP and MXE, the structural modularity of ACXs allows for precise tuning of NMDA receptor affinity. By understanding the causality behind the Bruylants synthesis and rigorous radioligand validation, researchers can continue to map the complex pharmacodynamics of these powerful dissociative agents.

References

- Who Discovered Ketamine? - Nushama.

- Ketamine/esketamine for treatment-resistant depression - Neupsy Key.

- The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology - Benchchem.

- Benocyclidine (BTCP) Synthesis and Bruylants Reaction - Benchchem.

- From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs - Drug Testing and Analysis (Drugz.fr).

- Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PLOS.

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - ResearchGate.

Sources

- 1. Ketamine and phencyclidine: the good, the bad and the unexpected - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketamine/esketamine for treatment-resistant depression | Neupsy Key [neupsykey.com]

- 3. Who Discovered Ketamine? - Nushama [nushama.com]

- 4. drugz.fr [drugz.fr]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Benocyclidine (BTCP) [benchchem.com]

- 10. Methoxisopropamine|C16H23NO2|For Research [benchchem.com]

Navigating the Safety Profile of N-methyl-4-phenylcyclohexan-1-amine HCl: A Technical Guide for Researchers

Hazard Identification and Classification

N-methyl-4-phenylcyclohexan-1-amine HCl is anticipated to be a hazardous substance requiring careful handling. Based on the available data for the (1r,4r) stereoisomer, this compound is classified with the GHS07 pictogram, indicating a warning for several potential hazards.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications are consistent with the known properties of similar cyclohexylamine derivatives, which are often corrosive and irritating to the skin, eyes, and respiratory tract.[1]

Toxicological Profile: Insights from Analogs

Direct toxicological data for N-methyl-4-phenylcyclohexan-1-amine HCl is limited. However, by examining closely related compounds, a presumptive toxicological profile can be established to guide risk assessment.

| Compound | CAS Number | Oral LD50 (Rat) | Key Toxicological Notes |

| Cyclohexylamine Hydrochloride | 4998-76-9 | 720 mg/kg[2] | Irritating and toxic fumes may be generated during a fire.[2] |

| N,N-Dicyclohexylmethylamine | 7560-83-0 | 446 mg/kg | Causes severe skin burns and eye damage.[3] |

The oral LD50 values of these analogs suggest that N-methyl-4-phenylcyclohexan-1-amine HCl is likely to have moderate acute oral toxicity. As with other amines, it is expected to be corrosive.

Physical and Chemical Properties

The hydrochloride salt of N-methyl-4-phenylcyclohexan-1-amine is a powder. While specific quantitative data such as melting point, boiling point, and solubility are not detailed in the available literature for the target compound, analogous substituted cyclohexylamine hydrochlorides exist as white to off-white crystalline powders.[4] For instance, trans-4-Methyl-cyclohexylamine HCl has a melting point of 261-263°C.[4] It is reasonable to assume that N-methyl-4-phenylcyclohexan-1-amine HCl will have limited solubility in non-polar organic solvents and higher solubility in water and polar protic solvents.

Safe Handling and Storage Protocols

Given the presumed hazards, a stringent set of handling and storage protocols is essential.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical.

Caption: Recommended hierarchy of controls for handling N-methyl-4-phenylcyclohexan-1-amine HCl.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity and unobstructed.[2]

-

Personal Protective Equipment: Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

-

Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

-

Waste Disposal: Dispose of waste in a clearly labeled, sealed container according to institutional and local regulations.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Container: Store in a tightly closed, properly labeled container.[4]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]

-

Ignition Sources: Store away from sources of heat and ignition.[4]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Caption: First aid response flowchart for exposure to N-methyl-4-phenylcyclohexan-1-amine HCl.

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2]

Accidental Release Measures

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

-

Collection: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire and Explosion Hazards

While specific flammability data is unavailable, many organic amines and their salts can be combustible. In the event of a fire, toxic and irritating fumes, including nitrogen oxides and hydrogen chloride gas, may be generated.[2][4]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Conclusion

N-methyl-4-phenylcyclohexan-1-amine HCl presents a manageable hazard profile when handled with the appropriate precautions. By understanding its potential for irritation, corrosivity, and toxicity, and by adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, are the cornerstone of a safe research environment.

References

-

Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diaminocyclohexane. Retrieved from [Link]

Sources

Comprehensive Technical Guide: N-methyl-4-phenylcyclohexan-1-amine – Nomenclature, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized cyclohexylamines serve as highly versatile pharmacophores. N-methyl-4-phenylcyclohexan-1-amine is a chiral, secondary amine characterized by its rigid cyclohexane scaffold and a bulky phenyl substituent. This structural rigidity makes it an invaluable building block for synthesizing conformationally locked therapeutic agents, most notably in the development of homocysteine synthase inhibitors targeting cardiovascular pathologies.

This whitepaper provides an in-depth analysis of the compound’s nomenclature, stereochemical dynamics, self-validating synthetic workflows, and pharmacological utility.

Nomenclature and Physicochemical Profiling

The structural identity of N-methyl-4-phenylcyclohexan-1-amine is defined by a cyclohexane ring substituted with a secondary amine (N-methyl) at the C1 position and a phenyl group at the C4 position. Because of the 1,4-substitution pattern, the molecule exists as cis and trans diastereomers. The trans isomer is predominantly utilized in pharmaceutical applications due to its thermodynamic stability 1.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound 2:

| Parameter | Specification |

| IUPAC Name | N-methyl-4-phenylcyclohexan-1-amine |

| Primary Synonyms | trans-N-methyl-4-phenylcyclohexanamine; (1r,4r)-N-methyl-4-phenylcyclohexan-1-amine |

| CAS Registry Number | 26399-87-1 (trans isomer) |

| Molecular Formula | C₁₃H₁₉N |

| Monoisotopic Mass | 189.15175 Da |

| Hydrochloride Salt MW | 225.76 g/mol |

| Predicted XLogP | ~2.8 |

| Stereochemistry | Chiral, (1r,4r) configuration for the trans isomer |

Stereochemical Dynamics and Structural Logic

The causality behind the stereochemical behavior of N-methyl-4-phenylcyclohexan-1-amine lies in the conformational energy of the cyclohexane chair. The bulky phenyl group at C4 acts as a conformational lock , strongly preferring the equatorial position to minimize severe 1,3-diaxial steric clashes.

Consequently, the stereochemistry of the molecule is entirely dictated by the orientation of the N-methylamino group at C1:

-

Trans Isomer (1r,4r): The amino group is equatorial (e,e conformation). This is the thermodynamically favored state.

-

Cis Isomer (1s,4s): The amino group is axial (e,a conformation), introducing destabilizing 1,3-diaxial interactions with the ring protons.

Step-by-Step Experimental Methodology: Stereoselective Synthesis

To isolate the pharmacologically relevant trans-isomer, the synthetic protocol must be designed around thermodynamic control. The following reductive amination protocol is engineered as a self-validating system to ensure high stereopurity 3.

Protocol: Reductive Amination of 4-Phenylcyclohexanone

Phase 1: Iminium Intermediate Generation

-

Preparation: Dissolve 4-phenylcyclohexanone (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous dichloromethane (DCM).

-

Catalysis: Add triethylamine (1.5 eq) dropwise at 0°C.

-

Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free methylamine nucleophile. The condensation forms an imine, which is subsequently protonated in mildly acidic conditions to form a highly electrophilic iminium ion.

Phase 2: Stereoselective Hydride Reduction

-

Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq) in portions. Stir at room temperature for 12 hours under argon.

-

Causality: NaBH(OAc)₃ is intentionally selected over stronger hydrides (like LiAlH₄) because it is mild and allows the iminium ion to equilibrate. Due to the equatorial phenyl group locking the ring, the incoming hydride preferentially attacks from the less sterically hindered axial face. This axial attack forces the resulting methylamino group into the equatorial position, yielding the desired trans-(1r,4r) diastereomer.

Phase 3: Thermodynamic Resolution and Salt Formation

-

Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Resolution: Dissolve the crude amine in anhydrous diethyl ether and bubble dry HCl gas.

-

Causality: The trans-isomer hydrochloride salt exhibits significantly lower solubility in non-polar ether than the cis-isomer. This differential solubility allows the trans-N-methyl-4-phenylcyclohexan-1-amine hydrochloride to selectively crystallize, acting as an intrinsic purification mechanism.

Workflow for the stereoselective synthesis of trans-N-methyl-4-phenylcyclohexan-1-amine.

Analytical Validation: A Self-Validating System

To guarantee the protocol successfully yielded the trans-isomer, ¹H NMR spectroscopy must be employed as a definitive checkpoint.

-

Diagnostic Signal: Focus on the proton at the C1 position (the carbon attached to the amine).

-

The Causality of Validation: In the trans-(1r,4r) isomer, the amino group is equatorial, meaning the C1 proton is axial. An axial proton will undergo axial-axial coupling with the adjacent axial protons at C2 and C6. This results in large trans-diaxial coupling constants (

Hz). -

Conclusion: If the NMR spectrum displays a broad multiplet with large

-values for the C1 proton, the synthesis is validated. A narrow multiplet (

Pharmacological Relevance: Homocysteine Synthase Inhibition

Beyond its utility as a chemical building block, N-methyl-4-phenylcyclohexan-1-amine is a critical precursor in the synthesis of homocysteine synthase inhibitors 4.

Homocysteine is an intermediate in methionine metabolism. Elevated cellular and plasma levels of homocysteine (hyperhomocysteinemia) are directly causal to severe vascular pathologies, including arteriosclerosis and myocardial infarction. Amide derivatives synthesized from N-methyl-4-phenylcyclohexan-1-amine act as competitive inhibitors of homocysteine synthase, effectively downregulating the pathological accumulation of homocysteine in the bloodstream.

Mechanism of homocysteine synthase inhibition by N-methyl-4-phenylcyclohexan-1-amine derivatives.

References

- Cas no 26399-87-1 ((1r,4r)-N-methyl-4-phenylcyclohexan-1-amine). Chem960.

- N-methyl-4-phenylcyclohexan-1-amine hydrochloride (C13H19N). PubChemLite (University of Luxembourg).

- CA2725425C - Homocysteine synthase inhibitor. Google Patents.

- 博士論文 非アデノシン骨格を有する新規ホモシステイン 合成酵素阻害剤の発見と X 線複合 (Doctoral Thesis on Homocysteine Synthase Inhibitors). University of Tokyo.

Sources

Methodological & Application

Application Note: Precision Mono-N-Methylation of 4-Phenylcyclohexan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Overview

The selective mono-N-methylation of primary aliphatic amines, such as 4-phenylcyclohexan-1-amine, is a critical late-stage functionalization in medicinal chemistry used to modulate lipophilicity, metabolic stability, and receptor binding affinity. However, achieving absolute mono-selectivity is notoriously difficult. Direct alkylation strategies are fundamentally flawed due to the over-alkylation cascade, which inevitably yields complex mixtures of secondary, tertiary, and quaternary amines[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This application note details the causality behind two field-proven, self-validating protocols to achieve high mono-selectivity: a highly controlled Reductive Amination and a foolproof Carbamate Reduction strategy. Furthermore, we explore modern catalytic borrowing-hydrogen methodologies for sustainable scale-up[2].

Mechanistic Grounding & Pathway Selection

The Failure of Direct Alkylation (The "Why")

Why does direct methylation with methyl iodide (MeI) fail? The inductive electron-donating effect of the newly added methyl group increases the nucleophilicity of the resulting secondary amine relative to the primary amine starting material. Consequently, the rate of the second alkylation (

To circumvent this, we must alter the electronic properties of the intermediate:

-

Reductive Amination (Pathway C): Utilizes formaldehyde to form an electrophilic iminium ion. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its electron-withdrawing acetate groups reduce the hydridic character of the boron, making it highly selective for the iminium ion over the unreacted aldehyde, thus preventing over-reduction[3].

-

Carbamate Reduction (Pathway D): The intermediate is an N-Boc protected amine. The strongly electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, rendering it completely non-nucleophilic and halting further reaction. Subsequent reduction with LiAlH₄ yields the pure secondary amine with 100% selectivity.

Reaction pathways for the selective N-methylation of 4-phenylcyclohexan-1-amine.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics of the available synthetic strategies.

| Synthesis Strategy | Reagents / Catalyst | Mono-Selectivity | Reaction Time | Scalability & Safety |

| Direct Alkylation | MeI, K₂CO₃ | Poor (<40%) | 2–4 h | Low (Complex mixtures) |

| Reductive Amination | HCHO, NaBH(OAc)₃ | Good (85–90%) | 12–16 h | High (Standard bench method) |

| Carbamate Reduction | Boc₂O, LiAlH₄ | Excellent (>99%) | 24 h (2 steps) | Medium (Pyrophoric reagents) |

| Borrowing Hydrogen | Ru(II) cat., MeOH | Excellent (95%) | 12 h | High (Green chemistry) |

Experimental Protocols

Note: 4-Phenylcyclohexan-1-amine exists as cis and trans isomers. Both protocols below operate under conditions that prevent epimerization, preserving the stereochemical integrity of the cyclohexane ring.

Protocol A: Direct Reductive Amination (The Rapid Bench Method)

This method is ideal for rapid library synthesis where 85-90% selectivity is acceptable.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask, dissolve 4-phenylcyclohexan-1-amine (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Cool to 0 °C and add aqueous formaldehyde (37% w/w, 1.0 equiv) dropwise.

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: The weak acid protonates the formaldehyde, accelerating nucleophilic attack by the amine, and subsequently protonates the hemiaminal hydroxyl group to facilitate water elimination, driving iminium ion formation.

-

Self-Validation Checkpoint 1: Stir for 1 hour at room temperature. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot must completely convert to a less polar intermediate spot before proceeding. Do not add the reducing agent until this is visually confirmed.

-

Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions to manage the mild exotherm.

-

Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation Checkpoint 2: Analyze the crude product via LC-MS. The desired mono-methylated product will exhibit an

peak at

Protocol B: Carbamate Reduction (The Gold Standard for Selectivity)

This two-step method is mandatory when absolute (>99%) mono-selectivity is required, completely eliminating the risk of tertiary amine formation.

Step-by-Step Methodology:

-

Protection: Dissolve 4-phenylcyclohexan-1-amine (1.0 equiv) in dichloromethane (0.3 M). Add triethylamine (1.2 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv). Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint 1: Analyze the crude mixture via FTIR. The appearance of a strong, sharp carbamate carbonyl stretch at ~1710 cm⁻¹ confirms successful Boc protection.

-

Isolation: Wash the organic layer with 1M HCl, then brine. Dry (Na₂SO₄) and concentrate to yield the pure tert-butyl (4-phenylcyclohexyl)carbamate.

-

Reduction: In a strictly anhydrous setup under argon, suspend LiAlH₄ (3.0 equiv) in anhydrous THF (0.5 M) at 0 °C. Causality: LiAlH₄ is a powerful hydride donor required to reduce the resonance-stabilized carbamate carbonyl to a methylene group, expelling the tert-butoxide leaving group.

-

Addition: Dissolve the N-Boc intermediate in anhydrous THF and add dropwise to the LiAlH₄ suspension. Reflux the mixture for 12 hours.

-

Self-Validation Checkpoint 2: Monitor the reaction. The evolution of hydrogen gas upon initial addition serves as visual confirmation of active hydride. Post-reaction, the complete disappearance of the UV-active N-Boc spot on TLC indicates full reduction.

-

Fieser Workup: Cool to 0 °C. Carefully quench by sequential dropwise addition of

mL water (where

Advanced Catalytic Perspectives (Process Chemistry)

For industrial scale-up, the use of stoichiometric hydride reagents (like LiAlH₄ or NaBH(OAc)₃) generates significant chemical waste and poses safety hazards. Recent advancements have demonstrated the viability of via a borrowing-hydrogen mechanism[2]. This method operates under weak base conditions (e.g., Cs₂CO₃) and offers a highly sustainable, green alternative for late-stage functionalization, producing only water as a byproduct.

References

1.[2] Title: Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source Source: ACS Omega URL: [Link]

2.[1] Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Application Note: Stereoselective Preparation of trans-4-Phenylcyclohexylamine Hydrochloride Salts

This Application Note is designed for medicinal chemists and process development scientists. It details the preparation of amine hydrochloride salts from 4-phenylcyclohexanone using Sodium Triacetoxyborohydride (STAB), with a specific focus on controlling and isolating the pharmacologically relevant trans-isomer.

Abstract

The 4-phenylcyclohexylamine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for several GPCR ligands and antipsychotics (e.g., Cariprazine). This protocol details the direct reductive amination of 4-phenylcyclohexanone using Sodium Triacetoxyborohydride (STAB). Unlike traditional methods using NaBH₃CN, this protocol avoids toxic cyanide byproducts and offers superior functional group tolerance. Critical emphasis is placed on the stereochemical outcome (cis/trans ratio) and the subsequent isolation of the thermodynamically stable trans-isomer via selective crystallization of the hydrochloride salt.

Mechanistic Insight & Stereochemistry

The reduction of 4-substituted cyclohexanones is governed by the trajectory of hydride attack. 4-Phenylcyclohexanone exists predominantly in a locked chair conformation with the bulky phenyl group in the equatorial position to minimize 1,3-diaxial interactions.

-

Axial Attack: Hydride approaches from the axial face (top), yielding the equatorial amine (trans-isomer). This is the thermodynamic product.

-

Equatorial Attack: Hydride approaches from the equatorial face (side), yielding the axial amine (cis-isomer). This is the kinetic product, often favored by bulky reducing agents due to steric hindrance.

While STAB is a bulky reagent, in 1,2-dichloroethane (DCE) with acetic acid, it typically yields a mixture of diastereomers (ranging from 2:1 to 4:1 trans:cis). The protocol below utilizes the solubility differences of the hydrochloride salts to enrich the desired trans-isomer.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the divergence of stereochemical outcomes and the purification strategy.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 4-Phenylcyclohexanone | 1.0 | Substrate | Locked conformation |

| Amine (R-NH₂) | 1.1 - 1.2 | Reactant | Free base form preferred |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive; handle rapidly |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes iminium formation |

| 1,2-Dichloroethane (DCE) | solvent | Solvent | Anhydrous preferred (0.2 M conc.) |

| HCl (4M in Dioxane) | Excess | Salt Formation | For precipitation |

Step 1: Direct Reductive Amination

-

Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon.

-

Dissolution: Charge the flask with 4-phenylcyclohexanone (1.0 equiv) and the Amine (1.1 equiv). Dissolve in DCE (concentration ~0.2 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Note: This "pre-stir" allows the equilibrium formation of the imine/iminium species before the reducing agent is introduced, which can improve yields for sterically hindered amines.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild exotherm.

-

Reaction: Warm to RT and stir for 12–24 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of ketone. A new spot (amine) will appear, often more polar than the ketone.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base (usually a viscous oil or low-melting solid).

Step 2: Salt Formation & Purification (The Critical Step)

This step is designed to separate the trans-isomer (typically higher melting point, less soluble) from the cis-isomer.

-

Dissolution: Dissolve the crude free base in a minimum amount of Diethyl Ether or Ethyl Acetate .

-

Troubleshooting: If the free base is not fully soluble, add small amounts of Ethanol.

-

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equiv).

-

Observation: A white precipitate should form immediately.

-

If "Gummy": If the salt oils out or forms a gum (common with cyclohexylamines), decant the solvent and triturate (grind) the residue vigorously with fresh Acetone or Diethyl Ether until it solidifies into a powder.

-

-

Filtration: Filter the solid and wash with cold ether.[4]

-

Recrystallization: Recrystallize the crude salt from hot Ethanol or an Ethanol/Ether mixture.

-

Result: The crystalline solid is predominantly the trans-amine HCl salt. The cis-isomer typically remains in the mother liquor.

-

Data Analysis & Validation

Stereochemical Assignment (1H NMR)

The configuration is confirmed by the coupling constants of the proton at the C1 position (alpha to the nitrogen).

| Isomer | Conformation | C1-H Signal (ppm) | Coupling ( | Interpretation |

| Trans | Amine Equatorial / H-Axial | ~2.6 - 3.0 ppm | tt, | Large axial-axial coupling indicates the proton is axial. |

| Cis | Amine Axial / H-Equatorial | ~3.1 - 3.5 ppm | br s or m, | Small equatorial-axial/equatorial coupling. |

Expected Results

-

Yield (Crude): 85–95%

-

Yield (Purified Salt): 50–70% (due to removal of cis-isomer)

-

Diastereomeric Ratio (dr): >95:5 (trans:cis) after recrystallization.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. While safer than NaBH₃CN, it generates hydrogen gas upon quenching. Ensure adequate ventilation.

-

DCE (1,2-Dichloroethane): A suspected carcinogen and highly toxic. Handle in a fume hood. DCM or THF can be substituted if necessary, though reaction rates may vary.

-

Amine Salts: Often hygroscopic. Store in a desiccator.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

-

Agócs, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[9] Nature Communications, 15, Article 3330. Link

-

BenchChem Technical Guide. (2025). Preparation of Amine Hydrochloride Salts: Troubleshooting Solubility and Gummy Precipitates. Link (Simulated authoritative source based on standard practice).

-

Cohen, T., et al. (1981). Stereoselectivity in the reduction of 4-substituted cyclohexanones. The Journal of Organic Chemistry, 46, 3571.[2]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Recrystallization Solvents for N-methyl-4-phenylcyclohexan-1-amine HCl

Abstract

This comprehensive technical guide provides a detailed exploration of solvent selection and recrystallization protocols for the purification of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that underpin successful purification. By integrating established chemical principles with practical, field-tested methodologies, this guide serves as an authoritative resource for achieving high-purity crystalline products. Protocols are presented as self-validating systems, and all critical claims are supported by citations to relevant scientific literature.

Introduction: The Critical Role of Purification in Amine Synthesis

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and chemical synthesis. N-methyl-4-phenylcyclohexan-1-amine hydrochloride, as an amine salt, possesses a specific physicochemical profile that dictates its behavior in various solvent systems. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to separate the desired compound from impurities.[1][2] A successful recrystallization hinges on the judicious choice of a solvent or solvent system.[1][3]

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][3][4] This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[2] This guide will systematically address the selection of appropriate solvents for N-methyl-4-phenylcyclohexan-1-amine HCl and provide detailed protocols for its purification.

Physicochemical Properties of N-methyl-4-phenylcyclohexan-1-amine HCl

Understanding the structural and electronic characteristics of N-methyl-4-phenylcyclohexan-1-amine HCl is foundational to predicting its solubility and selecting an appropriate recrystallization solvent.

Molecular Structure: C₁₃H₁₉N·HCl[5] Molecular Weight: 225.76 g/mol [5]

The molecule consists of a non-polar phenylcyclohexane backbone and a polar amine hydrochloride group. This amphiphilic nature suggests that a single ideal solvent may be difficult to find, and mixed solvent systems could prove highly effective. The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, making it more soluble in polar solvents. Amine hydrochlorides, being salts, often exhibit high water solubility.[6][7]

Principles of Solvent Selection for Recrystallization

The selection of a suitable recrystallization solvent is a systematic process guided by several key principles.[2] The adage "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. For N-methyl-4-phenylcyclohexan-1-amine HCl, its salt character points towards the utility of polar solvents.

Key Solvent Characteristics:

-

Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3]

-

Impurities' Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[3]

-

Chemical Inertness: The solvent must not react with the compound being purified.[2]

-

Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[4] A relatively high boiling point can be advantageous as it allows for a larger temperature differential, potentially leading to a greater yield of crystals.[4]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2][3]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Single vs. Mixed Solvent Systems

A single-solvent recrystallization is often the simplest and most desirable method. However, finding a single solvent with the ideal solubility characteristics can be challenging.[3]

A mixed-solvent system (or solvent-antisolvent recrystallization) is employed when no single solvent is suitable.[3] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The two solvents must be miscible with each other.[4] For amine hydrochlorides, common mixed-solvent pairs include alcohol/ether or alcohol/water systems.[8][9]

Experimental Workflow for Solvent Selection

A systematic approach to screening potential solvents is crucial for identifying the optimal recrystallization conditions. This process should be carried out on a small scale before committing the bulk of the material.

Visual Representation of the Solvent Screening Process

Caption: Workflow for systematic solvent screening.

Protocol for Small-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of the crude N-methyl-4-phenylcyclohexan-1-amine HCl into several small test tubes.

-

Solvent Addition (Room Temperature): To each test tube, add a different potential solvent dropwise (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate). Agitate the mixture after each addition.

-

Observation (Room Temperature):

-

If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.

-

If the compound is insoluble or sparingly soluble, proceed to the next step.

-

-

Heating: Gently heat the test tubes containing the undissolved solid in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Observation (Hot):

-

If the solid does not dissolve even in a large volume of hot solvent, the solvent is unsuitable.

-

If the solid dissolves, the solvent is a potential candidate.

-

-

Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature. If necessary, further cool in an ice-water bath.

-

Observation (Cooling): Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

-

Evaluation: Based on these observations, select the most promising single solvent or a suitable "good" solvent/"poor" solvent pair for a mixed-solvent recrystallization.

Promising Solvents for N-methyl-4-phenylcyclohexan-1-amine HCl

Given the polar nature of the hydrochloride salt, the following solvents and solvent systems are recommended for initial screening. Alcohols are often effective for recrystallizing amine hydrochlorides.[9][10]

| Solvent/System | Type | Rationale | Expected Outcome |

| Isopropanol (2-Propanol) | Single Solvent | Often a good balance of polarity for amine salts; less polar than ethanol, potentially reducing solubility when cold.[9] | Good candidate for single-solvent recrystallization. |

| Ethanol | Single Solvent | Polar protic solvent, but many amine hydrochlorides are quite soluble even at low temperatures.[9] | May be too good of a solvent, leading to low recovery. |

| Methanol/Diethyl Ether | Mixed Solvent | Methanol as the "good" solvent to dissolve the compound, with diethyl ether as the "poor" solvent to induce precipitation. | A potentially effective system if a single solvent is not ideal. |

| Isopropanol/Cyclohexane | Mixed Solvent | Isopropanol as the "good" solvent and cyclohexane as the non-polar "poor" solvent.[11] | A viable mixed-solvent option. |

| Ethanol/Water | Mixed Solvent | Both are polar, but the addition of water can sometimes decrease the solubility of organic hydrochlorides. | May be effective, depending on the specific solubility profile. |

Detailed Recrystallization Protocols

Protocol for Single-Solvent Recrystallization (e.g., Isopropanol)

-

Dissolution: Place the crude N-methyl-4-phenylcyclohexan-1-amine HCl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling with gentle swirling.

-

Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[1]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

-

Characterization: Determine the melting point and, if desired, obtain spectroscopic data (e.g., NMR, IR) to confirm the purity of the recrystallized product.

Protocol for Mixed-Solvent Recrystallization (e.g., Methanol/Diethyl Ether)

-

Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., methanol) at or near its boiling point.

-

Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (e.g., diethyl ether) dropwise with swirling until a faint cloudiness (turbidity) persists.

-

Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

-

Isolation, Washing, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol, using the ice-cold solvent mixture or the pure "poor" solvent for washing.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Consider a different solvent or a mixed-solvent system. |

| "Oiling out" occurs. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, add more solvent, and cool again.- Choose a solvent with a lower boiling point. |

| Low recovery of crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use less solvent initially.- Ensure adequate cooling in an ice bath.- Use a pre-warmed funnel and flask for hot filtration. |

| Colored impurities in crystals. | - Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product). |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be mindful of the flammability of organic solvents and avoid open flames.

-

Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards.

Conclusion

The successful recrystallization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride is a readily achievable purification technique when approached systematically. By understanding the physicochemical properties of the target compound and the principles of solvent selection, researchers can efficiently identify an optimal single-solvent or mixed-solvent system. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for obtaining high-purity crystalline material, a critical step in many research and development endeavors.

References

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

-

University of York, Department of Chemistry. Solvent Choice. Chemistry Teaching Labs. [Link]

-

Scribd. Solvent Selection and Recrystallization Guide. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-